molecular formula C26H28N2O3 B10886105 2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886105
M. Wt: 416.5 g/mol
InChI Key: WJRLELJLMWTCJX-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is an organic compound with a complex structure that includes phenoxy and piperazine moieties

Preparation Methods

The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4-methylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxyethanone intermediate. This intermediate is then reacted with 4-(3-phenoxybenzyl)piperazine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and piperazine moieties allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other phenoxy and piperazine derivatives, such as:

The uniqueness of 2-(4-METHYLPHENOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28N2O3/c1-21-10-12-23(13-11-21)30-20-26(29)28-16-14-27(15-17-28)19-22-6-5-9-25(18-22)31-24-7-3-2-4-8-24/h2-13,18H,14-17,19-20H2,1H3

InChI Key

WJRLELJLMWTCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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